molecular formula C9H11BrN2 B8503527 (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

(+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No.: B8503527
M. Wt: 227.10 g/mol
InChI Key: FRQNZGBLRPLODX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

(8R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C9H11BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h4-5,9H,1-3,11H2/t9-/m1/s1

InChI Key

FRQNZGBLRPLODX-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=CN=CC(=C2C1)Br)N

Canonical SMILES

C1CC(C2=CN=CC(=C2C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (4.81 g, 21.3 mmol), titanium (IV) isopropoxide (12.5 mL, 42.6 mmol) and ammonia, 2.0 M solution in MeOH (53.2 mL, 106 mmol) were stirred at RT for 5 h. The reaction was cooled to 0° C. and NaBH4 (1.21 g, 31.9 mmol) was added portionwise over 10 min; the resulting mixture was stirred at RT for an additional 2 h. The reaction was quenched by pouring it into aq. ammonium hydroxide (25%), the precipitate was filtered and washed with EtOAc (3×, each time suspended in AcOEt and stirred for 5 min). The organic layer was separated and the remaining aqueous layer was extracted with EtOAc. The combined organic extracts were extracted with 1 M HCl. The acidic aqueous extracts were washed with ethyl acetate (1×), then treated with aqueous sodium hydroxide (2 M) to give pH 10-12, and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried (Na2SO4), and concentrated in vacuo to afford the title compound (4.11 g, 85%) as brown solid. MS: 225 (M+−H, 1Br).
Quantity
4.81 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
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Name
Quantity
53.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
85%

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